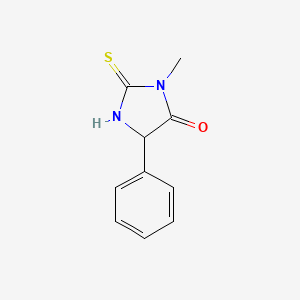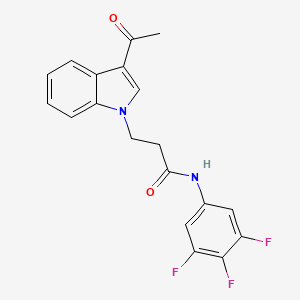![molecular formula C24H25N3O5 B12182642 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B12182642.png)
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a piperazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting 1,4-benzodioxane with piperazine in the presence of a suitable coupling agent such as carbonyldiimidazole.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from 5-methoxyindole, which is then coupled with the piperazine derivative using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Pharmacology: It can be used to study receptor binding and signal transduction pathways, given its interaction with various biological targets.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the piperazine and indole moieties.
Doxazosin: Contains a similar piperazine ring but differs in its overall structure and pharmacological profile.
Uniqueness
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C24H25N3O5/c1-30-18-6-7-19-17(14-18)8-9-27(19)15-23(28)25-10-12-26(13-11-25)24(29)22-16-31-20-4-2-3-5-21(20)32-22/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
YHQNWGQLYRIBTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine](/img/structure/B12182570.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12182577.png)
![3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide](/img/structure/B12182584.png)

![N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B12182591.png)

![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B12182603.png)
![N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12182609.png)

![3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B12182623.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12182631.png)
amine](/img/structure/B12182640.png)
